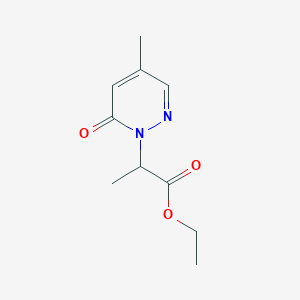
ethyl 2-(4-methyl-6-oxopyridazin-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-methyl-6-oxopyridazin-1-yl)propanoate is a chemical compound belonging to the pyridazinone family. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a pyridazinone ring substituted with an ethyl ester group and a methyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-methyl-6-oxopyridazin-1-yl)propanoate typically involves the reaction of 4-methyl-6-oxopyridazin-1(6H)-one with ethyl 2-bromoacetate. The reaction is carried out under basic conditions, often using potassium carbonate as a base and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). The mixture is then subjected to microwave irradiation to facilitate the reaction, yielding the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-methyl-6-oxopyridazin-1-yl)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Oxidation and Reduction: The pyridazinone ring can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinones, carboxylic acids, and alcohols, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 2-(4-methyl-6-oxopyridazin-1-yl)propanoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-(4-methyl-6-oxopyridazin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridazinone ring can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate: Similar structure but with a benzyl group instead of a methyl group.
Methyl 2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)propanoate: Similar structure but with a methyl ester group and a phenyl substitution.
Uniqueness
Ethyl 2-(4-methyl-6-oxopyridazin-1-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C10H14N2O3 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
ethyl 2-(4-methyl-6-oxopyridazin-1-yl)propanoate |
InChI |
InChI=1S/C10H14N2O3/c1-4-15-10(14)8(3)12-9(13)5-7(2)6-11-12/h5-6,8H,4H2,1-3H3 |
Clé InChI |
DYCPOHVCMCFCJK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)N1C(=O)C=C(C=N1)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













